molecular formula C8H9F2N3O4 B2518451 2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid CAS No. 1856070-77-3

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

Cat. No. B2518451
CAS RN: 1856070-77-3
M. Wt: 249.174
InChI Key: MSPNOUBRDFCKQF-UHFFFAOYSA-N
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Description

The compound “2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid” is a chemical with the molecular formula C8H9F2N3O4 . It is also known as "1H-Pyrazole-1-acetic acid, 3-(difluoromethyl)-α,α-dimethyl-4-nitro-" .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, α-Difluoromethyl pyrroles were found to be stable while N-protected with an electron-withdrawing group. Due to the propensity of pyrroles to access azafulvenium-like intermediates, the C–F bonds of an α-difluoromethyl substituent are labile under hydrolytic conditions .

Future Directions

The future directions for the study of this compound could include detailed synthesis and characterization, investigation of its biological activities, and exploration of its potential applications in various fields. The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, suggest that this field of research has potential for further development .

properties

IUPAC Name

2-[3-(difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O4/c1-8(2,7(14)15)12-3-4(13(16)17)5(11-12)6(9)10/h3,6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPNOUBRDFCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid

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